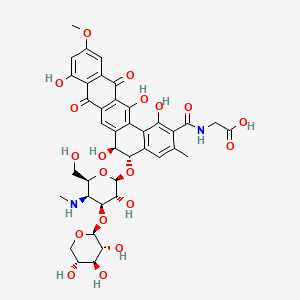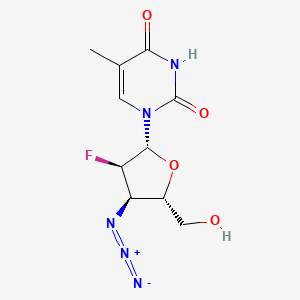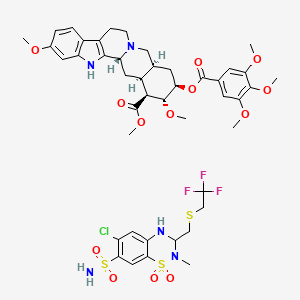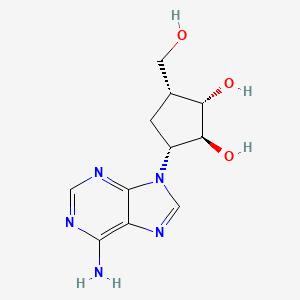
beta-2'-Oxa-carbocyclic-2',3'-dideoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine: is a synthetic nucleoside analog that has garnered attention for its potential antiviral properties. This compound is structurally related to natural nucleosides but features modifications that enhance its biological activity and stability. It is particularly noted for its potential use in antiviral therapies, especially against retroviruses like HIV.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition of D-lyxosyl nitrone with N,N-dibenzyl-9-vinyl adenine, followed by further functional group modifications . Another method involves the Vorbrüggen nucleosidation of 5-acetoxyisoxazolidine with silylated uracil, thymine, or N-acetylcytosine .
Industrial Production Methods: While specific industrial production methods for beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine are not widely documented, the general principles of large-scale nucleoside analog synthesis apply. These include optimizing reaction conditions for yield and purity, employing robust purification techniques, and ensuring scalability of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions: Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This can be used to alter specific functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nucleoside analog.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Potential use in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine involves its incorporation into viral DNA by reverse transcriptase. This incorporation results in the termination of DNA chain elongation, effectively inhibiting viral replication . The compound competes with natural nucleosides for incorporation into the viral genome, thereby disrupting the replication process.
Comparison with Similar Compounds
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog with similar antiviral properties.
Zalcitabine: A nucleoside reverse transcriptase inhibitor used in HIV treatment.
Beta-2’-Oxa-carbocyclic-2’,3’-dideoxyguanosine: A related compound with potential antiviral activity.
Uniqueness: Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other nucleoside analogs. These modifications make it a promising candidate for antiviral therapies, particularly in the context of HIV treatment.
Properties
CAS No. |
146609-12-3 |
|---|---|
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-amino-1-[(2S,4R)-4-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c10-7-1-2-12(9(14)11-7)8-3-6(4-13)5-15-8/h1-2,6,8,13H,3-5H2,(H2,10,11,14)/t6-,8+/m1/s1 |
InChI Key |
FDDOMDNFGMBWIL-SVRRBLITSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
C1C(COC1N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)






